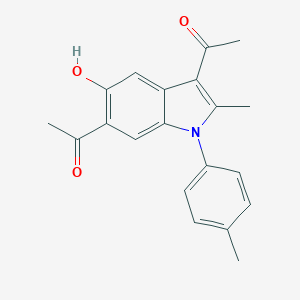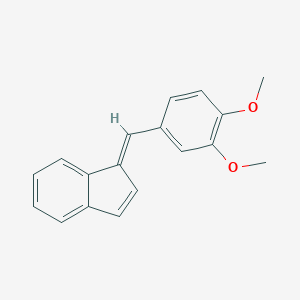
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, also known as MADMI, is a synthetic compound that belongs to the family of indole alkaloids. It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is not fully understood, but it is believed to modulate multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to increase the expression of anti-apoptotic proteins, such as Bcl-2, and to decrease the expression of pro-apoptotic proteins, such as Bax.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol in lab experiments is its relatively low toxicity compared to other indole alkaloids, such as tryptamine and serotonin. This compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds.
Synthesemethoden
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol can be synthesized by reacting 4-methylacetophenone and 3-acetylindole in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields a yellow solid, which can be purified by recrystallization. The purity and identity of the compound can be confirmed by using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
Eigenschaften
Molekularformel |
C20H19NO3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-[3-acetyl-5-hydroxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C20H19NO3/c1-11-5-7-15(8-6-11)21-12(2)20(14(4)23)17-10-19(24)16(13(3)22)9-18(17)21/h5-10,24H,1-4H3 |
InChI-Schlüssel |
BFRAMWBPJVDFDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

